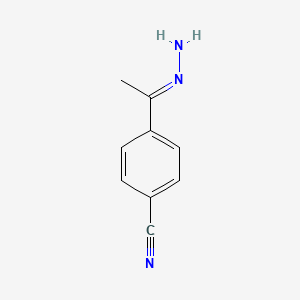

Benzonitrile, 4-(1-hydrazonoethyl)-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

93480-05-8 |

|---|---|

Molecular Formula |

C9H9N3 |

Molecular Weight |

159.19 g/mol |

IUPAC Name |

4-ethanehydrazonoylbenzonitrile |

InChI |

InChI=1S/C9H9N3/c1-7(12-11)9-4-2-8(6-10)3-5-9/h2-5H,11H2,1H3/b12-7+ |

InChI Key |

HFJZXQZKSPYGIZ-KPKJPENVSA-N |

Isomeric SMILES |

C/C(=N\N)/C1=CC=C(C=C1)C#N |

Canonical SMILES |

CC(=NN)C1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthesis of Benzonitrile (B105546), 4-(1-hydrazonoethyl)- and its Direct Analogs

The primary route to "Benzonitrile, 4-(1-hydrazonoethyl)-" involves the formation of the hydrazone moiety (C=N-NH2) attached to the benzonitrile framework. This is typically achieved through two main synthetic approaches.

The most direct method for synthesizing "Benzonitrile, 4-(1-hydrazonoethyl)-" is the condensation reaction between 4-acetylbenzonitrile (B130643) and hydrazine (B178648). google.comresearchgate.net This reaction is a classic example of hydrazone formation, where the nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ketone. libretexts.org The reaction typically proceeds by mixing the reactants, often in an alcoholic solvent like ethanol (B145695), and may be catalyzed by a small amount of acid to facilitate the dehydration of the intermediate carbinolamine. researchgate.net The general transformation is a cornerstone of carbonyl chemistry. athabascau.ca

Table 1: Synthesis of Benzonitrile, 4-(1-hydrazonoethyl)- via Condensation

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

An alternative synthetic route starts with 4-hydrazinylbenzonitrile (B96893), also known as 4-cyanophenylhydrazine. nih.gov This precursor contains the required hydrazine group attached to the benzonitrile ring. To form the target compound, 4-hydrazinylbenzonitrile is reacted with acetaldehyde (B116499) in a condensation reaction.

Similarly, other hydrazone analogs can be synthesized by reacting 4-hydrazinylbenzonitrile with a variety of aldehydes or ketones. google.com For instance, condensation with thiophene-2-carbaldehyde (B41791) yields the corresponding Schiff base derivative. This versatility allows for the creation of a library of related hydrazone structures for further study.

Functionalization Strategies for Benzonitrile Scaffolds

Modifying the benzonitrile core is a powerful strategy for creating diverse analogs. These modifications can be directed at either the aromatic ring or the nitrile group itself.

A significant challenge in synthetic chemistry is the selective functionalization of C-H bonds. For benzonitrile scaffolds, iridium-catalyzed borylation enables the functionalization at the 2-position (ortho to the cyano group). nih.govresearchgate.net This method is particularly effective for 4-substituted benzonitriles where the substituent at the 4-position is sterically larger than the cyano group. nih.gov The reaction proceeds via C-H activation, offering a regioselectivity that is distinct from traditional electrophilic aromatic substitution. nih.govresearchgate.net This strategy has been successfully applied to various arenes and heterocycles. nih.gov Platinum-catalyzed borylation has also been shown to be effective for sterically congested positions. acs.org These advanced C-H functionalization techniques provide a modern approach to creating complex molecules from simpler precursors. acs.orgbohrium.com

The nitrile group (C≡N) in benzonitrile is electrophilic and can react with nucleophiles. libretexts.org A well-known example is the reaction with Grignard reagents. askfilo.commasterorganicchemistry.com The addition of a Grignard reagent, such as ethylmagnesium bromide, to benzonitrile results in the formation of an imine anion intermediate. libretexts.orgaskfilo.com Subsequent hydrolysis of this intermediate yields a ketone, for example, propiophenone. libretexts.orgpearson.com This reaction effectively converts the nitrile into a carbonyl group, providing a pathway to a different class of compounds while demonstrating a key reactivity of the benzonitrile scaffold. masterorganicchemistry.com

Synthesis of Related Hydrazone Derivatives for Comparative Studies

The synthesis of a variety of hydrazone derivatives is crucial for comparative studies, such as in drug design and material science. ijpsr.comthepharmajournal.comnih.gov These syntheses generally follow the principle of condensing a hydrazine or hydrazide with a carbonyl compound. researchgate.netorgchemres.org

For example, novel hydrazone derivatives have been synthesized by condensing 3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile with various benzohydrazides. ijpsr.com Similarly, a series of thiazole-based hydrazones, including (E)-4-(2-(2-(1-(2,4-dimethylthiazol-5-yl)ethylidene)hydrazineyl)thiazol-4-yl)benzonitrile, have been prepared and characterized. cqwu.edu.cn The synthesis of camphor-based hydrazones, such as 4-(((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazono)methyl)benzonitrile, further illustrates the breadth of accessible structures. nih.gov The reaction of azines with nitriles also provides a route to hydrazone derivatives, which can be further transformed into heterocyclic systems like pyrazoles. psu.edu This wide array of synthetic possibilities allows for the systematic investigation of structure-activity relationships. mdpi.comnih.govresearchgate.net

Table 2: Examples of Related Hydrazone Derivatives

| Hydrazone Derivative | Precursor 1 | Precursor 2 |

|---|---|---|

| (E)-4-(2-(2-(1-(2,4-dimethylthiazol-5-yl)ethylidene)hydrazineyl)thiazol-4-yl)benzonitrile cqwu.edu.cn | 1-(2,4-dimethylthiazol-5-yl)ethan-1-one thiosemicarbazone | 4-(2-bromoacetyl)benzonitrile |

| 4-(((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazono)methyl)benzonitrile nih.gov | Camphor Hydrazone | 4-formylbenzonitrile |

| Hydrazones from 3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile ijpsr.com | 3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile | Substituted Benzohydrazides |

Thiazole-Containing Hydrazones

The incorporation of a thiazole (B1198619) ring into a hydrazone structure is a common strategy in medicinal chemistry to generate compounds with a broad range of biological activities. tandfonline.comijper.org The synthesis of these derivatives typically follows the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide-containing compound. ijper.org

A general route involves the reaction of a thiosemicarbazide (B42300) with an aldehyde to form a thiosemicarbazone, which then undergoes cyclization with an α-haloketone to yield the thiazole ring. tandfonline.comresearchgate.net For instance, new series of acyl-hydrazones bearing a thiazole scaffold can be synthesized by reacting a thiazole-carbohydrazide intermediate with various substituted benzaldehydes. mdpi.com The key intermediate, a 2-aryl-4-methyl-thiazole-5-carbohydrazide, is prepared by treating the corresponding ethyl ester with hydrazine hydrate (B1144303). mdpi.com The subsequent condensation with an aldehyde, often catalyzed by an acid like sulfuric acid, yields the final thiazole-containing hydrazone in good yields. researchgate.netmdpi.com

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Product Type | Ref |

| Thiazole-5-carbohydrazide | Substituted Benzaldehyde (B42025) | Sulfuric Acid / Ethanol | Acyl-hydrazone with thiazole scaffold | mdpi.com |

| Thiosemicarbazide | Cyclopropanecarboxaldehyde | Acetic Acid / Ethanol | Thiosemicarbazone intermediate | tandfonline.com |

| Thiosemicarbazone | p-Substituted Bromoacetophenone | - | 2-(Cyclopropylmethylidene)-hydrazinecarboxamide derivative | tandfonline.com |

| 1,1′-(dimethoxy-biphenyl-diyl)bis(thiourea) | Phenacyl bromides | - | Bisthiazole derivatives | tandfonline.com |

Pyridine-Substituted Hydrazones

Pyridine-substituted hydrazones are another important class of compounds, often synthesized through the condensation of a hydrazine derivative with a pyridine-containing aldehyde or ketone. researchgate.netscispace.com For example, various pyridine (B92270) derivatives can be synthesized by reacting 2-hydrazino-pyridine with different carbonyl compounds. researchgate.net

A common method involves refluxing a hydrazide, such as 2-((2-chloropyridin-3-yl)oxy)acetohydrazide, with a substituted benzaldehyde in ethanol to produce the corresponding hydrazone. doi.org This straightforward condensation reaction provides a versatile route to a wide array of pyridine-substituted hydrazones. doi.orgmdpi.com The synthesis can also be performed using microwave irradiation, which can significantly shorten reaction times and improve yields. nih.gov For instance, the condensation of 2,6-diacetylpyridine (B75352) with aryl sulfonylhydrazides under microwave irradiation yields bis-hydrazone derivatives efficiently. scispace.com

| Precursor 1 | Precursor 2 | Method | Product Type | Ref |

| 2-Hydrazino-pyridine | Carbonyl Compound | Condensation | Pyridine Hydrazone | researchgate.net |

| 2,6-Diacetylpyridine | Aryl Sulfonylhydrazide | Microwave Irradiation | Bis-hydrazone derivative | scispace.com |

| 2-((2-chloropyridin-3-yl)oxy)acetohydrazide | 4-Fluorobenzaldehyde | Reflux in Ethanol | (E)-2-((2-chloropyridin-3-yl)oxy)-N'-(4-fluorobenzylidene)acetohydrazide | doi.org |

| Pyridoxal hydrochloride | Phenylhydrazine | Conventional or Microwave | Hydrazone derivatives of pyridoxal | nih.gov |

| 4-Acetylbenzonitrile | Diaminoguanidine hydrochloride | Condensation | Guanidine derivative | scispace.com |

Acetophenone-Derived Hydrazones

The direct synthesis of Benzonitrile, 4-(1-hydrazonoethyl)- involves the reaction of 4-acetylbenzonitrile with hydrazine. This reaction is a classic example of hydrazone formation from an acetophenone (B1666503) derivative. The general procedure involves heating acetophenone or its substituted derivatives with hydrazine or hydrazine hydrate, often in a solvent like ethanol. orgsyn.orgresearchgate.net

A two-step method can also be employed, which involves first forming an N,N-dimethylhydrazone from the acetophenone derivative and N,N-dimethylhydrazine. orgsyn.org This intermediate is then treated with anhydrous hydrazine to yield the final hydrazone. This approach is noted for producing high yields and a pure product, avoiding contamination with the corresponding azine, which can be a byproduct in direct one-step syntheses. orgsyn.org The product, acetophenone hydrazone, is often a low-melting solid. orgsyn.org

| Precursor 1 | Precursor 2 | Catalyst/Solvent | Key Feature | Ref |

| Acetophenone | N,N-Dimethylhydrazine | Acetic Acid / Ethanol | Forms N,N-dimethylhydrazone intermediate | orgsyn.org |

| Acetophenone N,N-dimethylhydrazone | Anhydrous Hydrazine | Ethanol | High yield, pure product, avoids azine formation | orgsyn.org |

| Acetophenone | Hydrazine Hydrate | - | Direct one-step synthesis | researchgate.net |

Electrochemical Synthesis Approaches to Benzonitrile Derivatives

Electrochemical methods offer a green and efficient alternative for synthesizing various organic compounds, including benzonitrile derivatives. These methods avoid the need for harsh chemical oxidants or reductants by using electrons as the "reagent". nih.govrsc.org

One notable electrochemical approach is the direct C-H amidation of benzene (B151609) and its derivatives using benzonitrile as the nitrogen source. nih.gov This copper-catalyzed reaction proceeds under mild conditions—room temperature and ambient pressure—to form N-benzylamides in good yields. nih.gov This demonstrates the utility of benzonitrile as a building block in electrochemical synthesis.

Another example is the electrochemical tandem reaction of 2-formyl benzonitrile with anilines to produce N-aryl substituted isoindolinones. nih.gov This process is initiated by constant current electrolysis in a divided cell, using only a catalytic amount of electricity and supporting electrolyte. nih.gov Such methods highlight the potential of electrochemistry to construct complex molecules from benzonitrile precursors under environmentally benign conditions. nih.govnih.gov

| Substrate | Reagent | Catalyst | Product | Key Feature | Ref |

| Benzene derivatives | Benzonitrile | Copper Acetate | N-benzylacetamides | Mild, room temperature C-H amidation | nih.gov |

| 2-Formyl benzonitrile | Anilines | - (Electrolysis) | N-Aryl isoindolinones | Tandem reaction, catalytic electricity | nih.gov |

| Benzyl alcohol | tert-Butylamine | NiOOH catalyst | Benzyl-tert-butylamine | Paired electrolysis, avoids harmful oxidants | rsc.org |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of hydrazones to minimize environmental impact. mdpi.com This involves using eco-friendly catalysts, reducing or eliminating the use of hazardous solvents, and employing energy-efficient reaction conditions. nih.govtandfonline.com

The use of natural, biodegradable, and non-toxic acid catalysts like citric acid has been shown to enhance reaction efficiency in hydrazone synthesis, increasing yields and reducing reaction times. nih.gov Similarly, L-proline has been used as an efficient and reusable organocatalyst for the synthesis of hydrazones under solvent-free conditions, such as grinding. tandfonline.com This mechanochemical approach is highly efficient, offering mild reaction conditions, clean reaction profiles, and easy work-up. tandfonline.com

Alternative energy sources are also a key aspect of green hydrazone synthesis. Ultrasonic irradiation has been utilized to accelerate reactions, leading to better yields in shorter times compared to conventional heating. ekb.eg Likewise, microwave-assisted synthesis has proven effective for preparing hydrazones and other heterocyclic compounds, significantly cutting down reaction times from hours to minutes and often improving yields. nih.govvjs.ac.vnresearchgate.net These methods align with the goals of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. ekb.egresearchgate.net

| Green Method | Catalyst/Condition | Substrates | Advantage | Ref |

| Catalysis | Citric Acid | 2-Hydrazinobenzimidazole + Aldehydes/Ketones | Eco-friendly, non-toxic catalyst, enhances efficiency | nih.gov |

| Solvent-Free | L-Proline / Grinding | Benzil bis(cyanoacetylhydrazone) + Aldehydes | Mild conditions, short reaction time, high purity, reusable catalyst | tandfonline.com |

| Ultrasonication | - / Ethanol | N-(4-(hydrazinecarbonyl) phenyl)acetamide + Aldehydes | Reduced reaction time, increased yield, safe energy source | ekb.eg |

| Microwave | - / Solvent-Free | Acids + Hydrazine | Rapid, one-pot synthesis, reduced energy consumption | researchgate.net |

| Microwave | - / Ethanol | Pyridine-4-carbaldehyde + Phenylhydrazine | Significant shortening of reaction time, higher yields | nih.gov |

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis

The proton NMR spectrum of "Benzonitrile, 4-(1-hydrazonoethyl)-" is anticipated to exhibit distinct signals corresponding to the aromatic protons, the hydrazono group protons, and the methyl protons. Based on the analysis of analogous structures, such as (E)-4-Amino-3-(1-(2-phenylhydrazono)ethyl)benzonitrile, the following proton chemical shifts (δ) can be predicted. rsc.org

The aromatic protons on the benzonitrile (B105546) ring are expected to appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the cyano group would likely resonate at a different frequency than those ortho to the hydrazonoethyl substituent due to their distinct electronic environments. The NH and NH₂ protons of the hydrazono group would likely appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration. The methyl group protons (CH₃) are expected to appear as a singlet further upfield.

Table 1: Predicted ¹H NMR Spectral Data for Benzonitrile, 4-(1-hydrazonoethyl)-

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.50 - 7.80 | Doublet |

| Aromatic-H | 7.30 - 7.50 | Doublet |

| NH | Variable (broad) | Singlet |

| NH₂ | Variable (broad) | Singlet |

| CH₃ | ~2.30 | Singlet |

Note: The predicted values are based on the analysis of related compounds and general principles of NMR spectroscopy.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For "Benzonitrile, 4-(1-hydrazonoethyl)-", distinct signals are expected for the carbon atoms of the benzonitrile ring, the cyano group, the imine carbon of the hydrazono group, and the methyl group.

The carbon of the cyano group (C≡N) typically appears in the range of 115-125 ppm. The aromatic carbons will produce a set of signals in the aromatic region (typically 110-150 ppm), with the carbon attached to the cyano group and the carbon attached to the hydrazonoethyl group showing distinct chemical shifts. The imine carbon (C=N) of the hydrazono group is expected to resonate further downfield, potentially in the 140-160 ppm range. The methyl carbon will give a signal in the upfield region of the spectrum. For the analog (E)-4-Amino-3-(1-(2-phenylhydrazono)ethyl)benzonitrile, the imine carbon appears at 153.6 ppm and the methyl carbon at 14.3 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for Benzonitrile, 4-(1-hydrazonoethyl)-

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=N (Imine) | 140 - 160 |

| Aromatic-C | 110 - 150 |

| C≡N (Nitrile) | 115 - 125 |

| CH₃ | 10 - 20 |

Note: The predicted values are based on the analysis of related compounds and general principles of NMR spectroscopy.

Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the functional groups within a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of "Benzonitrile, 4-(1-hydrazonoethyl)-" would be characterized by several key absorption bands. A sharp and intense band is expected in the region of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The N-H stretching vibrations of the hydrazone moiety are anticipated to appear as one or more bands in the region of 3100-3500 cm⁻¹. The C=N stretching vibration of the imine is expected to be observed in the 1600-1650 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ range. For related hydrazone compounds, the C=N linkage has been observed around 1590 cm⁻¹. researchgate.net

Table 3: Predicted IR Absorption Bands for Benzonitrile, 4-(1-hydrazonoethyl)-

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C≡N Stretch | 2220 - 2240 | Strong, Sharp |

| C=N Stretch | 1600 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

Note: The predicted values are based on characteristic IR absorption frequencies for the respective functional groups.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretching vibration in benzonitrile derivatives is also strongly Raman active and is expected to produce a sharp, intense peak around 2230 cm⁻¹. hmdb.ca The symmetric stretching of the aromatic ring typically gives a strong band in the Raman spectrum. The C=N stretch of the hydrazone would also be Raman active.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound. For "Benzonitrile, 4-(1-hydrazonoethyl)-" (C₉H₉N₃), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition. For instance, the HRMS data for the analog (E)-4-Amino-3-(1-(2-phenylhydrazono)ethyl)benzonitrile showed the [M+H]⁺ ion at m/z 251.1287, which corresponds to the calculated value for C₁₅H₁₅N₄ of 251.1297, confirming its molecular formula. rsc.org The fragmentation pattern in the mass spectrum would show characteristic losses, such as the loss of a methyl group or cleavage of the hydrazone linkage, providing further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of hydrazone derivatives, including structures analogous to Benzonitrile, 4-(1-hydrazonoethyl)-, are characterized by distinct bands in the ultraviolet-visible (UV-Vis) region. These absorptions are typically attributed to π → π* and n → π* electronic transitions within the molecule's chromophoric system, which encompasses the phenyl ring and the hydrazone moiety (-C=N-NH2).

In methanol, hydrazone derivatives often exhibit strong absorption bands. For instance, related manganese(II) complexes with hydrazone ligands show absorption maxima (λmax) in the range of 292-370 nm. researchgate.netsemanticscholar.org The UV-Vis spectra of isatin (B1672199) hydrazones, another related class of compounds, show absorption maxima between 390 nm and 430 nm, depending on their specific structure. nih.gov The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituent groups on the aromatic ring. researchgate.net Theoretical studies on similar structures, like triazine-based hydrazones, have shown that simulated absorption spectra generally agree well with experimental results, typically within a 10–20 nm range. mdpi.com

The electronic transitions are associated with the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between these orbitals dictates the absorption wavelength.

Table 1: Representative UV-Vis Absorption Maxima for Analogous Hydrazone Compounds

| Compound Class | Solvent | Absorption Maxima (λmax) in nm | Reference |

| Hydrazone-Manganese(II) Complex | Methanol | 297, 370 | researchgate.net |

| Hydrazone-Manganese(II) Complex | Methanol | 292, 375 | semanticscholar.org |

| Isatin 1,8-Naphthalimide Hydrazones | DMF/CHCl₃ | ~460, ~630 | nih.gov |

This table presents data from compounds structurally related to Benzonitrile, 4-(1-hydrazonoethyl)- to illustrate typical absorption ranges.

**3.5. Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) is a definitive technique for elucidating the precise three-dimensional atomic arrangement of a crystalline solid, providing detailed insights into molecular geometry, conformation, and the intricate network of intermolecular interactions that govern crystal packing.

SCXRD analysis of hydrazones reveals key details about their molecular structure. The geometry around the imine carbon (C=N) is typically trigonal planar. The C=N double bond is a characteristic feature, with bond lengths significantly shorter than a C-N single bond. For example, in a related hydrazone structure, the C8=N2 bond length is 1.2760(17) Å, which is distinctly shorter than the adjacent C7-N1 single bond at 1.3464(16) Å. mdpi.com This confirms the double bond character of the imine group. mdpi.com

Table 2: Selected Bond Lengths and Angles for a Structurally Similar Hydrazone

| Parameter | Bond/Angle | Value (Å or °) | Reference |

| Bond Length | C=N | 1.2760(17) | mdpi.com |

| N-N | 1.3786(14) | mdpi.com | |

| C-C (phenyl ring) | 1.376(2) - 1.3985(17) | mdpi.com | |

| C-C (acetyl to phenyl) | 1.4869(16) | mdpi.com | |

| Bond Angle | C-C-N (hydrazone) | 115.5(2) - 124.1(2) | |

| C-N-N (hydrazone) | 117.1(2) - 121.3(2) |

Note: Data is from a representative hydrazone crystal structure mdpi.com to illustrate typical geometric parameters.

The crystal packing of hydrazones is predominantly stabilized by a network of intermolecular hydrogen bonds. nih.gov The hydrazone group (-C(CH₃)=N-NH₂) is an excellent hydrogen bond donor (the -NH₂ group) and acceptor (the imine nitrogen). A common and robust hydrogen-bonding motif observed in hydrazone crystal structures is the formation of centrosymmetric dimers through N-H···N hydrogen bonds. In this arrangement, the amino group of one molecule donates a hydrogen to the imine nitrogen atom of a neighboring molecule, and vice versa.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like dₑ (distance to the nearest external nucleus) and dᵢ (distance to the nearest internal nucleus), which allows for a detailed examination of close contacts between neighboring molecules.

For hydrazone structures, the most significant contributions to the Hirshfeld surface typically come from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and nitrogen-hydrogen (N···H/H···N) contacts.

H···H contacts appear as a large, diffuse region in the center of the fingerprint plot, reflecting the high abundance of hydrogen atoms on the molecular surface.

N···H/H···N contacts , corresponding to hydrogen bonds, are visible as distinct, sharp "spikes" at lower dₑ and dᵢ values.

C···H/H···C contacts , representing weaker C-H···π interactions, appear as "wings" on the sides of the main plot.

Table 3: Quantitative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Molecular Crystal

| Contact Type | Contribution (%) | Description | Reference |

| H···H | 44.1% | van der Waals forces | researchgate.net |

| C···H / H···C | 15.3% | Weak C-H···π interactions | researchgate.net |

| N···H / H···N | Varies | Hydrogen bonding | researchgate.net |

| O···H / H···O | Varies | Hydrogen bonding (if applicable) | researchgate.net |

| C···C | Varies | π-π stacking interactions | researchgate.net |

Note: The percentages are from a representative analysis of a related heterocyclic compound to illustrate the typical distribution of intermolecular contacts. researchgate.net The exact values for Benzonitrile, 4-(1-hydrazonoethyl)- would require a specific crystallographic study.

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Hydrazone Formation

The synthesis of Benzonitrile (B105546), 4-(1-hydrazonoethyl)- typically proceeds via the condensation reaction between 4-acetylbenzonitrile (B130643) and hydrazine (B178648). This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by a dehydration step.

The mechanism can be described as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule at the electrophilic carbonyl carbon of 4-acetylbenzonitrile. This step forms a tetrahedral intermediate, specifically a zwitterionic amino alcohol.

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the negatively charged oxygen atom, resulting in a neutral amino alcohol (carbinolamine) intermediate.

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst (or another proton source in the medium), forming a good leaving group (water).

Dehydration: The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a C=N double bond.

Deprotonation: A final deprotonation step regenerates the catalyst and yields the final hydrazone product, Benzonitrile, 4-(1-hydrazonoethyl)-. nih.govlibretexts.org

Reactivity of the Hydrazonoethyl Functionality

The hydrazonoethyl group is a versatile functional group that can undergo several important reactions, including tautomerism, isomerism, and cyclization.

Hydrazones, including Benzonitrile, 4-(1-hydrazonoethyl)-, can exhibit both tautomerism and geometric isomerism.

Azo-Hydrazone Tautomerism: The hydrazone can exist in equilibrium with its azo tautomer (specifically, an enehydrazine). acs.org For Benzonitrile, 4-(1-hydrazonoethyl)-, this involves the migration of a proton from the nitrogen atom to the adjacent carbon atom. Generally, the hydrazone form is more stable and predominates. acs.org However, the position of this equilibrium can be influenced by factors such as solvent polarity and the electronic nature of substituents on the aromatic ring. nih.govresearchgate.net

E/Z Isomerism: Due to the restricted rotation around the C=N double bond, hydrazones can exist as geometric isomers (E/Z or syn/anti). The relative stability of these isomers is influenced by steric and electronic factors. rsc.orgresearchgate.net Interconversion between the E and Z isomers can often be achieved through thermal or photochemical stimulation. nih.gov

Table 1: Isomeric and Tautomeric Forms of Benzonitrile, 4-(1-hydrazonoethyl)-

| Form | Description | Structure |

| E-Hydrazone | The -NH2 group and the 4-cyanophenyl group are on opposite sides of the C=N bond. | |

| Z-Hydrazone | The -NH2 group and the 4-cyanophenyl group are on the same side of the C=N bond. | |

| Azo (Enehydrazine) Tautomer | A tautomeric form resulting from a proton shift from nitrogen to the adjacent carbon, creating a C=C double bond. |

Data table is illustrative and based on general principles of hydrazone chemistry.

The hydrazone moiety is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.netbeilstein-journals.org The presence of both a nucleophilic nitrogen and a C=N double bond allows for participation in various cyclization and cycloaddition reactions. For instance, hydrazones can react with various electrophiles to form five- or six-membered rings. While specific examples for Benzonitrile, 4-(1-hydrazonoethyl)- are not abundant in the provided search results, the general reactivity patterns of aryl hydrazones suggest its potential in synthesizing heterocycles like pyrazoles, triazines, and pyridazines. researchgate.netlongdom.orgresearchgate.net The reaction pathways often involve intramolecular cyclization following an initial intermolecular reaction. beilstein-journals.org

Reactivity of the Nitrile Moiety

The nitrile group (-C≡N) in Benzonitrile, 4-(1-hydrazonoethyl)- is another key reactive site. The carbon atom of the nitrile is electrophilic, while the nitrogen atom possesses a lone pair of electrons. libretexts.org The reactivity of the nitrile is enhanced by the electron-withdrawing nature of the aromatic ring. nih.gov

One of the most significant reactions of the nitrile group is its participation in [3+2] cycloaddition reactions, particularly with azides, to form tetrazoles. nih.govacs.org This reaction, often referred to as a "click" reaction, is a highly efficient method for synthesizing 5-substituted-1H-tetrazoles. researchgate.netthieme-connect.com

The reaction involves the cycloaddition of an azide (B81097), such as sodium azide (NaN₃), to the nitrile. This process can be facilitated by catalysts, including various metal complexes (e.g., Co(II), Cu(I), Zn(II)) or organocatalysts like L-proline, which lower the activation energy of the cycloaddition. nih.govacs.orgthieme-connect.comresearchgate.net The resulting product from Benzonitrile, 4-(1-hydrazonoethyl)- would be 5-(4-(1-hydrazonoethyl)phenyl)-1H-tetrazole. Tetrazoles are important in medicinal chemistry as they can act as bioisosteric replacements for carboxylic acids. nih.gov

Table 2: Catalysts for Tetrazole Synthesis from Nitriles

| Catalyst Type | Example(s) | Key Features | Reference(s) |

| Metal Complexes | Cobalt(II) complexes, Copper(I) salts | Homogeneous or heterogeneous catalysis, often under mild conditions. | nih.govacs.orgresearchgate.net |

| Organocatalysts | L-proline | Metal-free, environmentally benign, cost-effective. | thieme-connect.com |

| Lewis Acids | Tributyltin derivatives | Can be used with silylated azides. | researchgate.net |

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. libretexts.orgnih.gov These reactions typically lead to the formation of an intermediate imine anion, which can then be hydrolyzed or further reduced.

Addition of Grignard Reagents: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile to form ketones after acidic workup (hydrolysis). masterorganicchemistry.comlibretexts.org The reaction of Benzonitrile, 4-(1-hydrazonoethyl)- with a Grignard reagent would first form an imine salt, which upon hydrolysis would yield a ketone, transforming the cyano group into a carbonyl group. masterorganicchemistry.com

Reduction to Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This transformation proceeds through the successive addition of two hydride ions to the nitrile carbon.

Addition of Other Nucleophiles: Other nucleophiles, such as organolithium compounds, can also add to the nitrile group. researchgate.net The reactivity of the nitrile towards nucleophiles can be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring. nih.gov

Hydration to Amides

The conversion of the nitrile functionality in "Benzonitrile, 4-(1-hydrazonoethyl)-" to an amide group represents a significant chemical transformation. This hydration reaction can proceed through either acid-catalyzed or base-catalyzed pathways, each with a distinct mechanism. Generally, the hydration of nitriles to amides is a classic and atom-efficient method for amide synthesis. organicchemistrydata.org

In a base-catalyzed mechanism , a hydroxide (B78521) ion, a strong nucleophile, directly attacks the electrophilic carbon of the nitrile group. uniovi.esresearchgate.net This addition results in the formation of an imine anion, which is then protonated by water to form an imidic acid. nih.govillinois.edu Similar to the acid-catalyzed pathway, the imidic acid intermediate subsequently tautomerizes to the corresponding amide. nih.govillinois.edu The base, typically a hydroxide, acts as a catalyst in the initial hydration step. acs.org However, if the reaction conditions are too harsh, the amide can be further hydrolyzed to a carboxylate salt. acs.org

The presence of the hydrazone moiety in "Benzonitrile, 4-(1-hydrazonoethyl)-" introduces a point of potential sensitivity, as hydrazones can be susceptible to hydrolysis, particularly under acidic conditions, to regenerate the corresponding ketone or aldehyde and hydrazine. wikipedia.org

Table 1: Mechanistic Steps in the Hydration of "Benzonitrile, 4-(1-hydrazonoethyl)-"

| Step | Acid-Catalyzed Hydration | Base-Catalyzed Hydration |

| 1 | Protonation of the nitrile nitrogen | Nucleophilic attack of hydroxide on the nitrile carbon |

| 2 | Nucleophilic attack of water on the nitrile carbon | Protonation of the resulting anion by water |

| 3 | Proton transfer to form an imidic acid | Tautomerization to the amide |

| 4 | Tautomerization to a protonated amide | - |

| 5 | Deprotonation to the amide | - |

Reduction Pathways

The reduction of "Benzonitrile, 4-(1-hydrazonoethyl)-" can lead to various products depending on the reducing agent and reaction conditions, as both the nitrile and the hydrazone functionalities are reducible.

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine. Common methods for this transformation include catalytic hydrogenation and reduction with metal hydrides. libretexts.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.org The reaction is typically carried out at elevated temperature and pressure. libretexts.org While effective for producing primary amines, this method can sometimes lead to the formation of secondary and tertiary amines as byproducts. acsgcipr.org

Metal Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. libretexts.orgharvard.edu The reaction is typically performed in an ether solvent, followed by an acidic workup. libretexts.org Diisobutylaluminum hydride (DIBAL-H) can also be used; depending on the stoichiometry, it can selectively reduce the nitrile to either an aldehyde (with one equivalent at low temperature) or a primary amine (with two equivalents). davuniversity.org

Reduction of the Hydrazone Group: The hydrazone group can also be reduced. The Wolff-Kishner reduction, which converts a carbonyl group (via its hydrazone) to a methylene (B1212753) group under strongly basic conditions, is a well-known reaction involving hydrazones. organicchemistrydata.orgwikipedia.org The C=N bond of the hydrazone can be reduced to an amine. soeagra.com The N-N bond in hydrazones can also be cleaved under certain reductive conditions to yield a free amine. wikipedia.org

Given the two reducible groups in "Benzonitrile, 4-(1-hydrazonoethyl)-", selective reduction presents a synthetic challenge. The choice of reducing agent will be crucial in determining the final product. For instance, milder reducing agents might selectively reduce one group over the other. The reduction of tosylhydrazones with sodium borohydride (B1222165) is a milder alternative to the Wolff-Kishner reduction. organicchemistrydata.org

Table 2: Potential Reduction Products of "Benzonitrile, 4-(1-hydrazonoethyl)-"

| Reducing Agent/Conditions | Potential Product(s) | Functional Group(s) Reduced |

| H₂/Pd, Pt, or Ni | 4-(1-aminoethyl)benzylamine | Nitrile and Hydrazone C=N |

| LiAlH₄ | 4-(1-aminoethyl)benzylamine | Nitrile and Hydrazone C=N |

| Wolff-Kishner (strong base, heat) | 4-ethylbenzonitrile | Hydrazone C=N to CH₂ |

| NaBH₃CN (on corresponding tosylhydrazone) | 4-ethylbenzonitrile | Hydrazone C=N to CH₂ |

Influence of Electronic and Steric Effects on Reaction Pathways

The reactivity of "Benzonitrile, 4-(1-hydrazonoethyl)-" in both hydration and reduction reactions is influenced by the electronic and steric properties of its constituent groups.

Electronic Effects: The benzene (B151609) ring is substituted with a cyano group (-CN) and a 4-(1-hydrazonoethyl) group.

The cyano group is a strong electron-withdrawing group through both induction and resonance. This deactivates the aromatic ring towards electrophilic substitution but makes the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack, as in the case of hydration. mdpi.com Studies on substituted benzonitriles have shown that electron-withdrawing groups can facilitate the hydration of the nitrile. mdpi.com

In the context of reduction, a Hammett study on the reduction of substituted phenylacetonitriles with SmI₂ showed a positive ρ-value, indicating that electron-withdrawing groups favor the reduction. acs.org This suggests that the electronic nature of the substituents on the benzene ring can significantly modulate the reduction potential of the nitrile group.

Steric Effects:

The hydration of the nitrile group, being a linear functionality, is generally not significantly hindered by steric factors, especially from a substituent at the para position. psu.edu Research on the enzymatic hydration of ortho-substituted benzonitriles indicated that while the hydration of the nitrile was not greatly affected by steric hindrance, the subsequent hydrolysis of the amide was very sensitive to it. psu.edu

For reduction pathways , steric hindrance can play a more significant role. For instance, the approach of a bulky hydride reagent or the coordination to a heterogeneous catalyst surface could be influenced by the size of the 4-(1-hydrazonoethyl) substituent. In catalytic hydrogenation, steric congestion around the metal center can hinder the coordination of the nitrile molecule. uniovi.es Similarly, the formation of a hydrazone from a sterically hindered carbonyl group can be difficult, which is a prerequisite for the Wolff-Kishner reduction. wikipedia.org

The interplay of these electronic and steric factors will ultimately govern the chemoselectivity and reaction rates for the chemical transformations of "Benzonitrile, 4-(1-hydrazonoethyl)-".

Table 3: Summary of Electronic and Steric Influences

| Reaction | Influencing Factor | Effect on "Benzonitrile, 4-(1-hydrazonoethyl)-" |

| Hydration of Nitrile | Electronic | Electron-withdrawing cyano group enhances the electrophilicity of the nitrile carbon, favoring nucleophilic attack. |

| Steric | Para-substitution likely results in minimal steric hindrance to the linear nitrile group. | |

| Reduction of Nitrile | Electronic | Electron-withdrawing nature of the cyano group can facilitate reduction by certain reagents. |

| Steric | The 4-(1-hydrazonoethyl) group may sterically hinder the approach of bulky reducing agents or catalyst surfaces. | |

| Reduction of Hydrazone | Electronic | The electronic nature of the aryl substituent can influence the reactivity of the hydrazone. |

| Steric | Minimal steric hindrance at the hydrazone from the para-cyano group. |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

DFT has emerged as a crucial research tool for scientists across various disciplines, including chemistry and materials science. utrgv.edu It offers a robust framework for studying many-electron systems, providing a balance between accuracy and computational cost that challenges traditional wavefunction-based methods. utrgv.edu

Geometry Optimization and Electronic Structure

A fundamental step in computational chemistry is geometry optimization, which seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. storion.ruchemrxiv.org This process is crucial as the molecular geometry dictates many of its physical and chemical properties. storion.ru For complex molecules, this optimization is often performed using methods that rely on the analytical first derivatives of the energy with respect to atomic positions. storion.ru

The electronic structure of a molecule describes the arrangement and energies of its electrons. rsc.org In the context of Benzonitrile (B105546), 4-(1-hydrazonoethyl)-, understanding its electronic structure is key to predicting its reactivity. rsc.org DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to determine the optimized geometry and electronic properties. nbu.edu.saanalis.com.my The optimized structure reveals bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional shape. For instance, in related benzonitrile derivatives, the nitrile (C≡N) bond length has been found to be influenced by conjugation with the aromatic ring. analis.com.my

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Electron Affinity, Ionization Potential)

Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. mdpi.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally indicates higher reactivity and lower stability. cqwu.edu.cnorientjchem.org

The energies of the HOMO and LUMO are also used to calculate important global reactivity descriptors. The ionization potential (I), the energy required to remove an electron, can be approximated as I = -E(HOMO). The electron affinity (A), the energy released when an electron is added, can be approximated as A = -E(LUMO). mdpi.com These values provide quantitative measures of a molecule's tendency to lose or gain electrons. For example, a higher HOMO energy suggests a better electron donor, while a higher LUMO energy indicates a poorer electron acceptor. orientjchem.org

| Parameter | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that contains electrons. | Indicates the molecule's ability to donate electrons. mdpi.comnih.gov |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that does not contain electrons. | Indicates the molecule's ability to accept electrons. mdpi.comnih.gov |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. mdpi.comorientjchem.org |

| Ionization Potential (I) | The energy required to remove an electron from a molecule. Approximated as I = -E(HOMO). mdpi.com | Measures the molecule's resistance to oxidation. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. Approximated as A = -E(LUMO). mdpi.com | Measures the molecule's tendency to be reduced. |

Electrostatic Potential (ESP) Maps

Molecular Electrostatic Potential (MEP or ESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netchemrxiv.orgnih.gov These maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. reed.edu

Color-coding is used to represent the potential values:

Red: Indicates regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on heteroatoms like oxygen and nitrogen. researchgate.netnih.gov

Blue: Represents regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. These areas are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.netnih.gov

Green: Denotes regions of neutral or near-zero potential. nih.gov

By examining the ESP map of Benzonitrile, 4-(1-hydrazonoethyl)-, one can identify the most likely sites for intermolecular interactions, such as hydrogen bonding, and predict its chemical behavior in reactions. researchgate.netresearchgate.net

Mulliken Charge Analysis

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule based on the distribution of electrons in the molecular orbitals. niscpr.res.inuni-muenchen.de It partitions the total electron population among the constituent atoms, providing a quantitative measure of the charge on each atom. uni-muenchen.detau.ac.il

While computationally straightforward, Mulliken charges can be sensitive to the choice of basis set used in the calculation. uni-muenchen.de Despite this limitation, they offer valuable qualitative insights into the electronic distribution. niscpr.res.in For instance, atoms with more negative Mulliken charges are considered more nucleophilic, while those with more positive charges are more electrophilic. analis.com.my This information complements the insights gained from ESP maps in identifying reactive sites within the molecule. researchgate.net

Natural Bonding Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized orbitals that correspond to the classical Lewis structure concepts of bonds and lone pairs. wikipedia.orgwisc.edu NBOs are calculated to have the maximum possible electron density, typically close to two electrons for a filled orbital, which provides an accurate representation of the molecule's electronic structure. wikipedia.org

NBO analysis is particularly useful for understanding delocalization effects and intermolecular interactions. It quantifies the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The strength of these interactions, often expressed as second-order perturbation energies, reveals the extent of electron delocalization and can explain phenomena like hyperconjugation and resonance. wisc.edu

Global Reactivity Descriptors

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of an electron from a molecule. It is the negative of electronegativity and is calculated as μ = (E(HOMO) + E(LUMO)) / 2. mdpi.com

Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. It is calculated as η = (E(LUMO) - E(HOMO)) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. orientjchem.org

Global Softness (S): The reciprocal of chemical hardness (S = 1/η). It indicates the capacity of a molecule to accept electrons. ekb.eg

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a better electrophile. orientjchem.orgmdpi.com

These descriptors are valuable for comparing the reactivity of different molecules and predicting their behavior in various chemical environments. mdpi.comresearchgate.net

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ = (E(HOMO) + E(LUMO)) / 2 | Escaping tendency of an electron. mdpi.com |

| Chemical Hardness (η) | η = (E(LUMO) - E(HOMO)) / 2 | Resistance to change in electron distribution. orientjchem.org |

| Global Softness (S) | S = 1 / η | Capacity to accept electrons. ekb.eg |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Ability to accept electrons; a good electrophile has a high value. orientjchem.orgmdpi.com |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By calculating the trajectory of particles, MD simulations provide a microscopic view of molecular systems, offering insights into their structural and dynamic properties. stanford.edu While specific MD studies on Benzonitrile, 4-(1-hydrazonoethyl)- are not prominent in the literature, extensive research on the parent molecule, benzonitrile, provides a framework for understanding how such simulations are applied.

MD simulations of liquid benzonitrile have been used to explore its bulk and surface properties. researchgate.net These studies can unravel details about intermolecular interactions, such as the formation of hydrogen bonds involving the nitrile group (-C≡N) and hydrogen atoms of adjacent molecules. researchgate.net For instance, simulations have shown that the nitrile group's nitrogen can interact with the ortho-, meta-, and para-hydrogens of a neighboring phenyl ring, with the strength of these interactions varying (ortho-H > meta-H ~> para-H). researchgate.net

Furthermore, MD simulations, particularly ab initio molecular dynamics, have been instrumental in modeling the formation of benzonitrile under conditions relevant to the interstellar medium. nih.gov These simulations track the ionization of molecular clusters and the subsequent bond formations, revealing potential pathways to complex aromatic molecules. nih.gov This demonstrates the capability of MD to not only analyze existing structures but also to predict their formation mechanisms. nih.gov

Key insights derived from MD simulations of benzonitrile include:

Orientational Relaxation: Analysis of how molecules reorient themselves in a liquid environment. stanford.edu

Local Structure: Identification of preferred local arrangements, such as antiparallel configurations between benzonitrile molecules. stanford.edu

Intermolecular Interactions: Characterization of forces like Coulombic interactions and hydrogen bonding that govern the liquid's structure. stanford.eduresearchgate.net

Thermodynamic Properties: Prediction of properties like density and viscosity, and how they change with temperature. researchgate.nettudelft.nl

| Simulation Focus | Key Findings for Benzonitrile | References |

|---|---|---|

| Orientational Dynamics | Collective reorientation is slower than single-molecule reorientation, influenced by local antiparallel structures. | stanford.edu |

| Bulk and Surface Properties | Reveals temperature-dependent structural alterations involving hydrogen bonding, affecting properties like viscosity. | researchgate.net |

| Formation Mechanism | Demonstrates plausible pathways for benzonitrile formation from simpler molecules via ionization of van der Waals clusters. | nih.gov |

| Thermodynamics | Allows for the calculation of properties like potential energy, cohesive energy density, and solubility parameters. | tudelft.nl |

Theoretical Analysis of Reaction Mechanisms

Understanding how a chemical reaction proceeds at a molecular level is a central goal of theoretical chemistry. For complex organic reactions, several theories and analytical tools are employed to map out the electronic changes that occur as reactants transform into products. These methods provide a detailed picture of bond formation and cleavage, transition states, and the factors that control reaction rates and selectivity.

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity that emphasizes the role of the electron density. researchgate.net It has been successfully applied to understand various reaction types, including cycloadditions involving benzonitrile derivatives. researchgate.net A MEDT study of the [3+2] cycloaddition (32CA) reactions between benzonitrile N-oxide and substituted benzylideneanilines, for example, analyzed the influence of different substituents on the reaction's energy profile. bibliotekanauki.pl

The theory posits that the changes in electron density, rather than molecular orbital interactions, are the driving force of chemical reactions. researchgate.net MEDT studies have characterized the electronic structure of reactants and transition states, helping to rationalize experimentally observed reaction rates and regioselectivity. bibliotekanauki.plicm.edu.pl For instance, in the 32CA reactions of benzonitrile N-oxide, MEDT analysis showed that the reaction becomes easier with electron-releasing substituents on the benzylideneaniline, a finding that aligns with experimental observations. bibliotekanauki.pl

The Electron Localization Function (ELF) is a tool used in quantum chemistry to visualize regions of high electron localization, which are indicative of chemical bonds and lone pairs. aps.org The topological analysis of the ELF provides a rigorous mathematical framework for interpreting the electronic structure of molecules and the changes it undergoes during a reaction. canterbury.ac.uk

In the context of reaction mechanisms, ELF analysis can identify the exact point along a reaction coordinate where bond formation or breaking occurs. researchgate.net For the 32CA reactions of benzonitrile N-oxide, the topological analysis of ELF at the transition state (TS) revealed that no new covalent bonds had yet been formed, indicating an early TS. bibliotekanauki.plicm.edu.pl This method allows for a detailed, step-by-step description of the electronic rearrangement, translating complex quantum mechanical data into a more intuitive, Lewis-like picture of chemical bonding. bibliotekanauki.plresearchgate.net The ELF can be separated into sigma (σ) and pi (π) components to better quantify concepts like aromaticity and resonance. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM), provides a method for partitioning a molecule's electron density into atomic basins. wikipedia.orgamercrystalassn.org This division allows for the calculation of atomic properties and a rigorous definition of chemical bonds based on the topology of the electron density. wikipedia.orgwiley-vch.de

A key feature of QTAIM is the bond path, a line of maximum electron density linking the nuclei of two bonded atoms. wiley-vch.de The presence of a bond path is a necessary condition for the existence of a chemical bond. At the bond critical point (BCP), where the electron density is at a minimum along the bond path, the properties of the electron density provide information about the nature of the interaction (e.g., covalent vs. ionic). wiley-vch.de

In studies of reaction mechanisms, such as the cycloaddition of benzonitrile N-oxide, QTAIM analysis of the transition state structure complements the insights from ELF. bibliotekanauki.plicm.edu.pl It helps to confirm whether bonding interactions have been established between reacting centers. The combination of MEDT, ELF, and QTAIM provides a comprehensive understanding of the electronic events that govern a chemical transformation. bibliotekanauki.plicm.edu.plresearchgate.net

Global Electron Density Transfer (GEDT) is a conceptual DFT tool that quantifies the net flow of electron density between reacting species in a chemical reaction. The value of GEDT, calculated at the transition state, indicates the polar nature of a reaction. semanticscholar.org

A positive GEDT value signifies that electron density flows from one reactant (the nucleophile) to the other (the electrophile). semanticscholar.org This flow of electron density classifies the reaction as having a forward electron density flux (FEDF). semanticscholar.org The magnitude of the GEDT value correlates with the polar character of the reaction; high values suggest a highly polar process and are often associated with lower activation energies. semanticscholar.org For example, in a study of a [3+2] cycloaddition reaction, a high GEDT value of 0.31 e was calculated, indicating a highly polar character that accounted for the low activation energy of the reaction. semanticscholar.org This analysis is crucial for understanding reactivity in polar reactions involving benzonitrile derivatives and other electrophilic or nucleophilic species.

Structure-Reactivity Correlations via Computational Methods

Computational chemistry is a powerful tool for establishing quantitative structure-activity relationships (QSAR) and structure-reactivity correlations. By systematically modifying a molecule's structure and calculating its properties, researchers can understand how specific functional groups influence its chemical behavior.

Studies on substituted benzonitriles and related reactants provide clear examples of this approach. A comparative quantum chemical study of 4-acetyl benzonitrile, 4-formyl benzonitrile, and 4-hydroxy benzonitrile analyzed the effect of different substituents on the benzonitrile moiety. nih.gov Such studies can determine parameters like kinetic and thermodynamic stability and chemical hardness, linking them back to the electronic nature of the substituent. nih.gov

In the context of reaction dynamics, the effect of substituents on the reactivity of benzylideneanilines in their reaction with benzonitrile N-oxide was investigated using MEDT. bibliotekanauki.pl The study found that electron-releasing groups (like dimethylamino and methoxy) increased the reaction rate, while electron-withdrawing groups (like nitro) had a minimal effect compared to the unsubstituted version. bibliotekanauki.pl These computational findings were in excellent agreement with experimental rate data, validating the theoretical model. bibliotekanauki.pl This demonstrates how computational methods can be used to predict and explain the reactivity of complex organic molecules based on their structure. rsc.orgnih.gov

| Substituent Group | Electronic Effect | Impact on Reactivity (in 32CA with Benzonitrile N-oxide) | References |

|---|---|---|---|

| -N(CH₃)₂ (Dimethylamino) | Strongly Electron-Donating | Increases reaction rate (more facile reaction) | bibliotekanauki.pl |

| -OCH₃ (Methoxy) | Electron-Donating | Increases reaction rate | bibliotekanauki.pl |

| -H (Unsubstituted) | Neutral (Reference) | Baseline reaction rate | bibliotekanauki.pl |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Minimal change in reaction rate relative to unsubstituted | bibliotekanauki.pl |

| -CHO (Formyl) | Electron-Withdrawing | Affects kinetic/thermodynamic stability and hardness | nih.gov |

| -OH (Hydroxy) | Electron-Donating (by resonance) | Affects kinetic/thermodynamic stability and hardness | nih.gov |

Coordination Chemistry and Metal Complexation

Ligand Design and Coordination Modes of Benzonitrile (B105546), 4-(1-hydrazonoethyl)-

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. Benzonitrile, 4-(1-hydrazonoethyl)- is an exemplary case, offering multiple donor atoms that can be exploited for creating mono- or polynuclear metal complexes.

Hydrazones are widely recognized for their potent chelating abilities, a characteristic prominently displayed by Benzonitrile, 4-(1-hydrazonoethyl)-. nih.govchemistryjournal.net The hydrazone group, which contains an azomethine moiety (-N=C-), readily coordinates with a wide array of transition metal ions to form stable metal complexes. bendola.com This chelation typically occurs in a bidentate fashion.

Coordination is generally achieved through the imine nitrogen atom and, following tautomerization to its enol form in solution, the deprotonated enolic oxygen atom. This (N, O) coordination forms a stable five- or six-membered chelate ring with the metal ion, a thermodynamically favored arrangement. nih.gov Alternatively, coordination can involve the terminal nitrogen of the hydrazine (B178648) group and the imine nitrogen. The presence of these donor atoms allows hydrazones to act as effective chelators for a variety of metal ions. bendola.comnih.gov

The nitrile group (-C≡N) on the phenyl ring introduces another layer of complexity and versatility to the coordinating behavior of Benzonitrile, 4-(1-hydrazonoethyl)-. Nitriles are classified as L-type ligands (neutral Lewis bases) and can coordinate to metal centers through the nitrogen atom's lone pair of electrons. wikipedia.org While nitriles are generally considered weak ligands, their participation in coordination is well-documented, particularly with late transition metals. wikipedia.orgd-nb.info

The nitrile group can engage in coordination in several ways:

Monodentate Coordination: It can bind to a single metal center, making the entire ligand potentially tridentate if the hydrazone moiety is also coordinated to the same metal. nih.gov

Bridging Ligand: The nitrile group can bridge two different metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Non-coordinating (Pendant) Group: In many instances, the nitrile group may remain uncoordinated, acting as a pendant arm that can be used to fine-tune the electronic properties of the complex. chemrxiv.org Its strong electron-withdrawing nature can influence the reactivity at the metal center even without direct coordination. chemrxiv.org

This ability to involve different donor atoms makes the ligand ambidentate and opens the possibility for linkage isomerism. libretexts.orglibretexts.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with Benzonitrile, 4-(1-hydrazonoethyl)- and related hydrazone ligands typically involves straightforward procedures. eolss.net Most complexation reactions in solution occur through the substitution of solvent molecules from the metal's coordination sphere by the stronger-donating ligand. eolss.net

Complexes of Benzonitrile, 4-(1-hydrazonoethyl)- and analogous hydrazone ligands have been synthesized with a variety of transition metals. The general synthetic method involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, acetates) in a solvent such as ethanol (B145695) or methanol. chemijournal.comekb.eg The mixture is often refluxed to ensure the completion of the reaction. chemijournal.com The resulting solid complexes can then be isolated by filtration, washed, and dried. chemijournal.com

The stoichiometry of the resulting complexes, typically 1:1 or 1:2 (metal:ligand), depends on factors such as the nature of the metal ion, the reaction conditions, and the anion of the metal salt. researchgate.netchemistryjournal.net A range of complexes with metals including Ni(II), Co(II), Cu(II), and Mn(II) have been reported in the literature, often exhibiting octahedral or square pyramidal geometries. ekb.egscirp.orgmdpi.comresearchgate.net The coordination chemistry of gold (Au(I)) often involves linear complexes, while palladium (Pd(II)) typically forms square planar complexes. researchgate.netnih.gov

| Metal Ion | Typical Coordination Geometry | Stoichiometry (M:L) | References |

|---|---|---|---|

| Ni(II) | Octahedral | 1:1 or 1:2 | chemijournal.comekb.egscirp.org |

| Co(II) | Octahedral | 1:1 or 1:2 | ekb.egscirp.orgnih.gov |

| Cu(II) | Distorted Octahedral/Square Planar | 1:1 or 1:2 | ekb.egscirp.orgrsc.org |

| Mn(II) | Octahedral | 1:1 or 1:2 | ekb.egscirp.org |

| Pd(II) | Square Planar | 1:2 | researchgate.net |

| Au(I) | Linear | 1:1 or 1:2 | nih.gov |

A suite of spectroscopic and analytical techniques is employed to characterize the synthesized complexes and determine the coordination environment around the metal ion. eolss.netunibas.it

Infrared (IR) Spectroscopy: This is a powerful tool for confirming the coordination of the ligand. A shift in the stretching frequency of the azomethine group (ν(C=N)) to a lower wavenumber in the complex's spectrum compared to the free ligand indicates coordination through the imine nitrogen. nih.gov The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds. nih.gov A shift in the nitrile stretching frequency (ν(C≡N)) provides evidence for its participation in coordination.

NMR Spectroscopy (¹H, ¹³C): For diamagnetic complexes, NMR spectroscopy provides detailed structural information. Shifts in the signals of protons and carbons near the donor atoms upon complexation confirm the binding sites. nih.gov

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere. mdpi.com The d-d transitions observed are characteristic of the specific metal ion and its environment (e.g., octahedral, tetrahedral). scirp.org

Molar Conductance Measurements: These measurements, typically done in solvents like DMF or DMSO, help determine whether the anion is inside or outside the coordination sphere, indicating if the complex is an electrolyte or non-electrolyte. chemistryjournal.netmdpi.comnih.gov

| Technique | Observation | Inference | References |

|---|---|---|---|

| IR Spectroscopy | Shift in ν(C=N) and ν(N-N) bands. Appearance of ν(M-N), ν(M-O) bands. | Coordination of hydrazone moiety to metal center. | researchgate.netnih.gov |

| IR Spectroscopy | Shift in ν(C≡N) band. | Coordination of the nitrile group. | wikipedia.org |

| UV-Vis Spectroscopy | Appearance of d-d transition bands. | Indication of coordination geometry (e.g., octahedral). | scirp.orgmdpi.com |

| Molar Conductance | Low conductivity values. | Non-electrolytic nature of the complexes. | chemistryjournal.netmdpi.com |

| X-ray Diffraction | Determination of bond lengths and angles. | Definitive structural elucidation of the coordination sphere. | nih.gov |

Linkage Isomerism and Dynamic Behavior in Coordination Complexes

The presence of multiple, distinct donor atoms in Benzonitrile, 4-(1-hydrazonoethyl)- gives rise to the possibility of more complex structural phenomena, such as linkage isomerism and dynamic behavior in solution. purdue.edupolimi.it

Linkage isomerism occurs when a coordination compound contains a ligand that can bind to the metal center through two or more different atoms. libretexts.orgnumberanalytics.comwikipedia.org Such ligands are termed ambidentate. libretexts.orglibretexts.org In the case of Benzonitrile, 4-(1-hydrazonoethyl)-, both the hydrazone and the nitrile functionalities present potential for this type of isomerism. For instance, the nitrile group can coordinate through its nitrogen atom, but if it were part of a thiocyanate (B1210189) (SCN⁻) or nitrite (B80452) (NO₂⁻) ligand, it could bind through different atoms (N vs. S or N vs. O, respectively). wikipedia.org While the benzonitrile group itself binds via nitrogen, the concept is crucial for ligands with multiple potential donor sites. The different connectivity in linkage isomers results in distinct physical and chemical properties. purdue.edunumberanalytics.com

In solution, coordination complexes are not always static entities. They can exhibit dynamic behavior, such as:

Ligand Exchange: Ligands in the coordination sphere can exchange with solvent molecules or other free ligands in the solution. nih.gov

Fluxionality: The complex may undergo rapid intramolecular rearrangements where different donor atoms of a ligand might interchange their coordination positions. This behavior is often temperature-dependent and can be studied using variable-temperature NMR (VT-NMR) spectroscopy, which can show broadening and coalescence of signals as the rate of the dynamic process changes. polimi.itnih.gov

The study of these phenomena is critical for understanding the behavior of these complexes in solution and for designing functional molecular systems like switches or sensors. nih.gov

Role in Heterobimetallic Systems

The molecular structure of Benzonitrile, 4-(1-hydrazonoethyl)-, featuring both a hydrazone and a nitrile functional group, presents the potential for this compound to act as a bridging ligand in the formation of heterobimetallic systems. In such systems, two different metal centers are held in close proximity, often leading to unique electronic, magnetic, and catalytic properties arising from the interaction between the dissimilar metals. nih.gov The formation of stable heterobimetallic complexes is often facilitated by polydentate ligands that possess distinct coordination sites capable of selectively binding different metal ions. tandfonline.com

The hydrazone moiety of Benzonitrile, 4-(1-hydrazonoethyl)- can act as a chelating agent for one metal center through its nitrogen atoms. This coordination is a common feature of hydrazone-based ligands in multinuclear complexes. mdpi.comresearchgate.net Simultaneously, the nitrile group, located at the para position of the phenyl ring, can coordinate to a second, different metal ion. This dual functionality allows the ligand to bridge two metal centers, a crucial requirement for the assembly of heterobimetallic architectures.

The specific nature of the metal-ligand interactions would depend on the identity of the metal ions. For instance, a harder metal ion might preferentially coordinate to the nitrogen of the nitrile group, while a softer metal ion might favor coordination with the hydrazone moiety. The geometry of the resulting complex would be dictated by the coordination preferences of the metals and the steric constraints of the ligand.

While specific experimental data on heterobimetallic complexes of Benzonitrile, 4-(1-hydrazonoethyl)- are not extensively documented in publicly available research, the principles of coordination chemistry suggest its potential utility in this area. The synthesis of such complexes would likely involve a stepwise approach, where the ligand is first coordinated to one metal ion, followed by the introduction of the second metal ion to bind to the available nitrile or hydrazone site. tandfonline.com

The resulting heterobimetallic complexes could exhibit interesting properties. For example, the electronic communication between the two metal centers through the delocalized π-system of the phenyl ring could lead to novel catalytic activities or magnetic behaviors. nih.gov The study of such systems could provide insights into the cooperative effects between different metals in catalysis and materials science.

To illustrate the potential coordination in a heterobimetallic system, a hypothetical complex is described in the table below. This table outlines the distinct coordination environments that could be provided by Benzonitrile, 4-(1-hydrazonoethyl)- to two different metal ions, M1 and M2.

| Feature | Description |

| Ligand | Benzonitrile, 4-(1-hydrazonoethyl)- |

| Metal Center 1 (M1) | Coordinated by the bidentate hydrazone group (-C(CH₃)=N-NH₂) |

| Metal Center 2 (M2) | Coordinated by the nitrogen atom of the nitrile group (-C≡N) |

| Bridging Nature | The ligand bridges M1 and M2, with the phenyl ring acting as a spacer. |

| Potential M1 Ions | Transition metals such as Cu(II), Ni(II), Co(II) that readily form complexes with hydrazones. arabjchem.org |

| Potential M2 Ions | Lewis acidic metal ions that can coordinate to the nitrile nitrogen, such as Zn(II), Cd(II). globaljournals.org |

This table is a representation of a possible coordination mode and is based on the known coordination chemistry of the functional groups present in the ligand. nih.govbme.hu The actual structure and properties of any such heterobimetallic complex would need to be determined through experimental characterization.

Supramolecular Chemistry and Self Assembly

Non-Covalent Interactions Driving Assembly (e.g., Hydrogen Bonding, π-π Stacking)

The self-assembly of molecules into well-defined architectures is governed by a variety of weak, non-covalent interactions. mdpi.com These forces, though individually modest, collectively dictate the three-dimensional structure and stability of large molecular assemblies, including those found in biological systems like proteins and nucleic acids. mdpi.com Key among these are hydrogen bonding and π-π stacking interactions.

In structures related to Benzonitrile (B105546), 4-(1-hydrazonoethyl)-, hydrogen bonds play a crucial role. For instance, in pyridyl phenyl hydrazones, a strong intramolecular hydrogen bond between the pyridyl ring and the hydrazone NH proton can stabilize specific isomers. acs.org Intermolecular hydrogen bonds, along with π-π stacking, are also significant in forming three-dimensional networks in the crystal structures of related copper(II) complexes with pyridoxal-benzoylhydrazone. nih.gov The formation of dimers and extended sheets through C-H···O and π-π stacking interactions is a common feature in the crystal packing of similar aromatic compounds. mdpi.com

The benzonitrile moiety itself can participate in specific non-covalent interactions. A supramolecular macrocycle has been shown to precisely recognize various benzonitrile derivatives through a combination of π-π stacking and C-H···N hydrogen bonds, where the phenyl C-H acts as a hydrogen bond donor and the cyanide group as an acceptor. nih.gov This "key-lock" complex formation highlights the directional and specific nature of these weak interactions in guiding molecular recognition and assembly. nih.govnih.gov The interplay of these forces can lead to the formation of complex organic structures, as seen in the reactions of the benzonitrile radical cation with acrylonitrile, where both covalent and non-covalent adducts are formed. rsc.org

Metal-Directed Supramolecular Architectures

The coordination of organic ligands to metal centers is a powerful strategy for the construction of complex and predictable higher-order structures. nih.govanu.edu.au This approach, known as metal-directed self-assembly, leverages the defined coordination geometries of metal ions to organize molecular building blocks into discrete and infinite architectures. nih.govnih.gov The hydrazone functional group is particularly effective in this context due to the nucleophilic character of its nitrogen atoms, which allows for efficient chelation with transition metal ions. mdpi.com

Coordination polymers are extended structures where metal ions are linked by organic ligands, forming one-, two-, or three-dimensional networks. wikipedia.orgmonash.edu Ligands based on hydrazone derivatives are frequently used to construct these polymers due to their versatile coordination abilities. mdpi.comresearchgate.net For example, the combination of hydrazone ligands with other functionalities, such as pyridyl groups, can satisfy the coordination requirements of metal ions and influence the dimensionality of the resulting polymer. mdpi.comresearchgate.net The flexibility of the ligand and the coordination preference of the metal ion are key factors in determining the final structure, which can range from simple chains to complex 3D frameworks. rsc.orgrsc.org